![molecular formula C8H8N2O2 B2646002 methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1354704-40-7](/img/structure/B2646002.png)
methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
“Methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate” is a chemical compound with the molecular weight of 164.16 . It is a powder in physical form . The IUPAC name for this compound is "methyl 4-ethynyl-1-methyl-1H-pyrazole-5-carboxylate" .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The InChI code for this compound is "1S/C8H8N2O2/c1-4-6-5-9-10 (2)7 (6)8 (11)12-3/h1,5H,2-3H3" .Chemical Reactions Analysis
Pyrazoles, including “this compound”, are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .Physical And Chemical Properties Analysis
“this compound” is a powder in physical form . It has a molecular weight of 164.16 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Pyrazole derivatives have been investigated for their effectiveness as corrosion inhibitors. For instance, a study on pyranpyrazole derivatives revealed their potential as novel corrosion inhibitors for mild steel, a material commonly used in industrial pickling processes. The derivatives exhibited significant corrosion inhibition efficiency, attributed to the formation of a protective adsorbed film on the metal surface, as demonstrated through experimental techniques and quantum chemical studies (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Structure and Theoretical Studies
Research on pyrazole derivatives also includes detailed structural and spectral analyses. For example, combined experimental and theoretical studies were conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid to understand its molecular structure, which can provide insights into its reactivity and potential applications in designing new compounds with desired properties (Viveka et al., 2016).
Green Synthesis Approaches
The green synthesis of pyrazole derivatives represents another application area, focusing on environmentally friendly methods. A study described the catalyst-free synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates in water, highlighting the method's atom economy and simplicity, which could have implications for sustainable chemical synthesis practices (Zonouz, Eskandari, & Khavasi, 2012).
Catalysis and Organic Synthesis
Pyrazole derivatives have been utilized in catalysis and organic synthesis, showing versatility in forming complex molecules. For instance, an expedient phosphine-catalyzed [4 + 2] annulation process was developed for the synthesis of highly functionalized tetrahydropyridines, employing pyrazole derivatives as key intermediates. This method demonstrated complete regioselectivity and excellent yields, underlining the utility of pyrazole derivatives in synthesizing nitrogen-containing heterocycles (Zhu, Lan, & Kwon, 2003).
Safety and Hazards
Future Directions
The future directions for “methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate” could involve further exploration of its potential applications in medicinal chemistry, drug discovery, and other fields. As pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals, there could be potential for the development of new drugs and treatments .
properties
IUPAC Name |
methyl 4-ethynyl-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-4-6-5-10(2)9-7(6)8(11)12-3/h1,5H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDBSBPEJBIOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1354704-40-7 |
Source
|
Record name | methyl 4-ethynyl-1-methyl-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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